molecular formula C₁₅¹³C₃H₂₂ClF₃N₆O₂ B1162150 NVP-BKM 120-13C3 Hydrochloride

NVP-BKM 120-13C3 Hydrochloride

Cat. No.: B1162150
M. Wt: 449.83
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Role of Phosphoinositide 3-Kinase (PI3K) Signaling in Cellular Homeostasis and Pathophysiology

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes essential for normal tissue development and maintenance (homeostasis). nih.govresearchgate.net This pathway is activated by various extracellular signals, including growth factors and hormones, which then trigger a cascade of intracellular events. mdpi.com These events ultimately govern cell proliferation, growth, survival, differentiation, and metabolism. nih.govresearchgate.netaacrjournals.org

Dysregulation of the PI3K pathway, often due to genetic mutations or amplification of its components, is a common feature in many human diseases, including cancer and metabolic disorders like diabetes. nih.govresearchgate.netnih.gov In cancer, for instance, aberrant PI3K signaling can lead to uncontrolled cell growth, resistance to apoptosis (programmed cell death), and enhanced tumor invasion and metastasis. nih.govspandidos-publications.com The loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is one of the frequent mechanisms leading to its overactivation in tumors. nih.govjci.org

Overview of NVP-BKM120 (Buparlisib) as a Pan-Class I PI3K Inhibitor in Preclinical Investigations

NVP-BKM120, also known as Buparlisib (B177719), is an orally bioavailable and potent pan-class I PI3K inhibitor. nih.govnih.gov This means it targets all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ) with high selectivity over other related kinases. apexbt.comnih.gov By binding to the ATP-binding site of these enzymes, NVP-BKM120 effectively blocks their activity, thereby inhibiting the downstream signaling cascade that includes the key protein Akt. nih.govnih.gov

Preclinical studies have demonstrated the anti-tumor activity of NVP-BKM120 in a wide range of cancer cell lines and animal models. spandidos-publications.comnih.gov Its efficacy has been particularly noted in tumors with mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. nih.gov Research has shown that NVP-BKM120 can induce cell cycle arrest and apoptosis in cancer cells and inhibit tumor growth in xenograft models. spandidos-publications.comnih.gov Interestingly, at higher concentrations, NVP-BKM120 has been observed to have off-target effects, including the inhibition of microtubule dynamics. aacrjournals.orgaacrjournals.orgnih.gov

Table 1: Preclinical Research Findings for NVP-BKM120 (Buparlisib)

Research Area Key Findings References
Mechanism of Action Inhibits all four class I PI3K isoforms (p110α, β, δ, γ). Decreases phosphorylation of Akt and downstream effectors. apexbt.comnih.govaacrjournals.org
In Vitro Activity Preferentially inhibits proliferation of tumor cells with PIK3CA mutations. Induces G2-M cell cycle arrest and apoptosis. aacrjournals.orgnih.govnih.gov
In Vivo Activity Shows dose-dependent tumor growth inhibition in xenograft models. Can penetrate the blood-brain barrier. nih.govnih.govresearchgate.net
Combination Studies Acts synergistically with MEK inhibitors, HER2 inhibitors, and cytotoxic agents. apexbt.comnih.gov
Off-Target Effects At high concentrations, inhibits microtubule dynamics by binding to tubulin. aacrjournals.orgaacrjournals.orgnih.gov

Significance of Isotopic Labeling with 13C3 in NVP-BKM120 Hydrochloride for Mechanistic and Analytical Research

Isotopic labeling involves replacing an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. wikipedia.org In NVP-BKM 120-13C3 Hydrochloride, three carbon atoms are replaced with the stable (non-radioactive) isotope carbon-13. cymitquimica.com This labeling provides a unique mass signature to the molecule without significantly altering its chemical properties or biological activity. musechem.commoravek.com

The primary significance of this ¹³C₃ labeling lies in its utility for various research applications:

Metabolic Studies: Labeled compounds are invaluable for tracing the metabolic fate of a drug. acs.orgnih.gov By tracking the ¹³C₃-labeled NVP-BKM120, researchers can identify its metabolites with high precision using techniques like mass spectrometry. nih.gov

Quantitative Analysis: this compound serves as an ideal internal standard for quantitative bioanalysis. musechem.comnih.gov In mass spectrometry-based assays, it allows for accurate determination of the concentration of the unlabeled drug in biological samples by correcting for variations in sample preparation and instrument response. nih.gov

Mechanistic Elucidation: Isotopic labeling can help in understanding complex biochemical pathways and reaction mechanisms. wikipedia.orgacs.org It can be used in techniques like nuclear magnetic resonance (NMR) spectroscopy to probe the interaction of the inhibitor with its target protein. acs.org

Contextualizing this compound within the Landscape of Academic Chemical Biology Tools

In the field of chemical biology, researchers utilize small molecules as probes to dissect complex biological processes. This compound represents an advanced chemical probe for investigating the PI3K signaling pathway. Its precise and stable isotopic label enhances the reliability and depth of experimental data.

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug discovery and development. musechem.comresearchgate.net It facilitates a deeper understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org For academic researchers, such tools are crucial for validating drug targets, discovering biomarkers, and exploring the intricate networks of cellular signaling with high confidence. moravek.com The ability to accurately quantify the inhibitor and its metabolites is essential for correlating drug exposure with pharmacological effects, a key aspect of translational research.

Properties

Molecular Formula

C₁₅¹³C₃H₂₂ClF₃N₆O₂

Molecular Weight

449.83

Synonyms

BKM 120-13C3 Hydrochloride;  Buparlisib-13C3 Hydrochloride;  5-(2,6-di-4-Morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine-13C3 Hydrochloride; 

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Nvp Bkm120 in Research Systems

Characterization of PI3K Isoform Inhibition and Target Engagement

NVP-BKM120 functions as an ATP-competitive inhibitor, targeting the lipid kinase domain of class I PI3K enzymes. nih.govnih.gov This action prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger for activating downstream signaling pathways. nih.govhaematologica.org

Biochemical assays have demonstrated that NVP-BKM120 is a pan-inhibitor of class I PI3K isoforms, exhibiting potent activity against p110α, p110β, and p110δ, with slightly less potency towards the p110γ isoform. aacrjournals.orgapexbt.com The compound is also effective against common somatic mutations of PIK3CA, the gene encoding the p110α catalytic subunit. aacrjournals.orgnih.gov Notably, NVP-BKM120 displays significant selectivity for class I PI3Ks, with considerably lower activity against class III (Vps34) and class IV (mTOR, DNA-PK) PI3K family members and other protein kinases. aacrjournals.orgnih.govcaymanchem.com

Table 1: In Vitro Inhibitory Activity of NVP-BKM120 Against PI3K Isoforms and Other Kinases

Target IC50 (nM)
p110α 52
p110β 166
p110δ 116
p110γ 262
Vps34 2,410
mTOR >1,000
DNA-PK >1,000

Data sourced from multiple biochemical assays. aacrjournals.orgapexbt.comcaymanchem.comselleckchem.com

Studies have confirmed the engagement of NVP-BKM120 with its target in cellular systems by observing a significant decrease in PIP3 levels following treatment. haematologica.org This on-target activity has been demonstrated in various cancer cell lines, validating its mechanism of action. haematologica.org

Downstream Signaling Cascade Perturbations: Akt/mTOR Axis and Related Effectors

The inhibition of PI3K by NVP-BKM120 leads to a cascade of effects on downstream signaling pathways, most notably the Akt/mTOR axis. nih.govnih.gov By preventing the production of PIP3, NVP-BKM120 inhibits the recruitment and subsequent phosphorylation of Akt at the plasma membrane. nih.gov This leads to a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt), a key indicator of PI3K pathway inhibition. aacrjournals.orgnih.gov

The reduction in p-Akt activity further impacts downstream effectors. Treatment with NVP-BKM120 has been shown to decrease the phosphorylation of key proteins regulated by the mTOR complex 1 (mTORC1), such as 4E-BP1 and p70S6K. nih.govresearchgate.net However, in some cancer cell lines with KRAS mutations, treatment with NVP-BKM120 has been observed to paradoxically increase the phosphorylation of Akt, ERK, and/or STAT3, suggesting the activation of feedback loops or alternative signaling pathways. nih.govspandidos-publications.com

Furthermore, NVP-BKM120 has been shown to influence other downstream effectors. For instance, it can lead to the dephosphorylation of the Forkhead box O3 (FoxO3a) transcription factor. haematologica.org This dephosphorylation allows FoxO3a to translocate to the nucleus and regulate the expression of genes involved in apoptosis and cell cycle arrest. haematologica.org

Induction of Cellular Response Phenotypes: Proliferation Modulation and Programmed Cell Death Mechanisms

The inhibition of the PI3K/Akt/mTOR pathway by NVP-BKM120 translates into significant cellular responses, including the modulation of cell proliferation and the induction of programmed cell death. spandidos-publications.comnih.gov

Apoptotic Pathways Activation

NVP-BKM120 has been shown to induce apoptosis in a variety of cancer cell lines. spandidos-publications.comnih.govascopubs.org The mechanisms underlying this pro-apoptotic activity are multifaceted and can be cell-type dependent.

One key mechanism involves the regulation of the Bcl-2 family of proteins. Inhibition of the PI3K/Akt pathway can lead to the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic BH3-only protein Bim. haematologica.orgmerckmillipore.commdpi.com Specifically, the activation of FoxO3a due to Akt inhibition can lead to increased transcription of Bim. haematologica.orgnih.gov Studies have also shown that NVP-BKM120 can induce the expression of PUMA (p53 upregulated modulator of apoptosis) in a FoxO3a-dependent manner, irrespective of p53 status. oncotarget.com

The induction of apoptosis by NVP-BKM120 is often characterized by the activation of the caspase cascade, including caspases-3, -7, -8, and -9. ascopubs.orgoncotarget.com This activation can be triggered by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol. nih.govnih.gov

In some contexts, the apoptotic effect of NVP-BKM120 is dependent on the p53 status of the cells. nih.govnih.gov For example, in glioma cells, those with wild-type p53 tend to undergo apoptosis, while cells with mutant or deleted p53 are more prone to a different form of cell death. nih.govnih.gov

Mitotic Catastrophe and Cell Cycle Progression Alterations

NVP-BKM120 can significantly alter cell cycle progression. A common observation is the induction of a G2/M phase cell cycle arrest. caymanchem.comnih.govresearchgate.net This arrest prevents cells from entering mitosis.

Interestingly, in p53-mutant or -deleted glioma cells, while an initial G2/M arrest is observed, these cells can re-enter the cell cycle and progress into mitosis. caymanchem.comnih.gov However, this progression is aberrant and often leads to mitotic catastrophe, a form of cell death characterized by microtubule misalignment, multiple centrosomes, and improper chromosome segregation. nih.govnih.govebi.ac.uk This effect has been linked to the downregulation of Aurora B kinase. nih.govnih.gov

Off-Target Interactions and Alternative Molecular Mechanisms of Action in Investigational Settings

While NVP-BKM120 is a selective pan-class I PI3K inhibitor, studies have revealed potential off-target effects, particularly at higher concentrations. researchgate.netaacrjournals.orgnih.gov At concentrations 5- to 10-fold higher than those needed for half-maximal PI3K inhibition, NVP-BKM120 has been shown to inhibit microtubule dynamics by directly binding to tubulin. aacrjournals.orgnih.gov This interaction can lead to a prometaphase to metaphase arrest, independent of its PI3K inhibitory activity. aacrjournals.org

Transcriptional profiling has shown that at these higher concentrations, NVP-BKM120 induces changes in the expression of genes related to mitosis and spindle assembly. aacrjournals.org It is important to note that these off-target effects are typically observed in preclinical in vitro settings at concentrations that may not be achieved in vivo at tolerated doses. aacrjournals.orgnih.gov

Table 2: Summary of Cellular Responses to NVP-BKM120

Cellular Process Observation Key Molecular Mediators
PI3K Signaling Inhibition of p110α, β, δ, γ isoforms ATP-competitive binding
Downstream Signaling Decreased p-Akt, p-4E-BP1, p-p70S6K Inhibition of PIP3 production
Dephosphorylation and activation of FoxO3a Inhibition of Akt
Apoptosis Induction of caspase-dependent apoptosis Upregulation of Bim and PUMA, downregulation of Mcl-1
Cell Cycle G2/M arrest -
Mitotic Catastrophe Aberrant mitosis in p53-deficient cells Downregulation of Aurora B kinase
Off-Target Effects Inhibition of microtubule polymerization Direct binding to tubulin (at high concentrations)

This table summarizes findings from multiple research studies. haematologica.orgnih.govnih.govoncotarget.comnih.govaacrjournals.org

Methodological Applications of Nvp Bkm 120 13c3 Hydrochloride in Advanced Research

Quantitative Analysis Utilizing Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a gold-standard analytical technique that utilizes isotopically labeled compounds as internal standards for highly accurate and precise quantification. lumiprobe.comuni.lualsglobal.se NVP-BKM120-13C3 Hydrochloride is ideally suited for this purpose in the analysis of its unlabeled counterpart, NVP-BKM120 (also known as Buparlisib). nih.gov

In in vitro settings, such as cell culture experiments, accurate quantification of a compound is crucial for understanding its biological effects. The development of robust analytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a fundamental step. researchgate.net In these methods, NVP-BKM120-13C3 Hydrochloride would be added to cell lysates or culture media at a known concentration.

During sample preparation, which typically involves protein precipitation, both the labeled and unlabeled compounds are extracted with equal efficiency. nih.govsymc.edu.cn Upon analysis by LC-MS/MS, the two forms are separated chromatographically and detected by the mass spectrometer. Because they are chemically identical, they co-elute, but are distinguished by their mass-to-charge (m/z) ratio. washington.edu The ratio of the peak area of the unlabeled NVP-BKM120 to the known concentration of the labeled internal standard allows for precise calculation of the NVP-BKM120 concentration in the original sample. This approach minimizes variability introduced during sample preparation and analysis. researchgate.netwashington.edu

Method validation for such assays typically includes assessing linearity, accuracy, precision, and stability across a range of concentrations. For instance, a method for quantifying a similar small molecule in human and mouse plasma was validated over a concentration range of 5 to 10,000 nM. nih.gov

Table 1: Representative Parameters for LC-MS/MS Method Validation

Parameter Typical Acceptance Criteria Purpose
Linearity (r²) >0.99 Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy Within ±15% of nominal concentration Measures the closeness of the determined value to the true value.
Precision (CV%) ≤15% Measures the reproducibility of the measurement.
Recovery Consistent and reproducible Assesses the efficiency of the extraction process from the biological matrix.

This table presents typical criteria for bioanalytical method validation and is for illustrative purposes.

Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are essential in preclinical development. symc.edu.cn NVP-BKM120 has been studied in various animal models, including mice and rats, to understand its behavior in vivo. nih.govnih.gov The use of NVP-BKM120-13C3 Hydrochloride as an internal standard is critical for generating reliable PK data from biological matrices like plasma, cerebrospinal fluid (CSF), and various tissue homogenates. uni.lunih.govnih.gov

In a typical preclinical PK study, animals are administered NVP-BKM120, and biological samples are collected at various time points. aacrjournals.orgsymc.edu.cn The labeled standard is added to these samples before extraction and analysis by LC-MS/MS. This allows for the accurate determination of drug concentration over time, enabling the calculation of key PK parameters. symc.edu.cn

Pharmacodynamic (PD) studies link drug concentration to a biological effect. For NVP-BKM120, this often involves measuring the inhibition of downstream targets of the PI3K pathway, such as phosphorylated Akt (p-Akt). nih.govnih.gov By correlating the precise drug concentrations in tumors, determined using the stable isotope standard, with the level of target inhibition, researchers can establish a dose-response relationship. aacrjournals.orgnih.gov Studies have shown that NVP-BKM120 administration leads to a dose-dependent reduction in p-Akt levels in tumor xenografts. aacrjournals.orgnih.govnih.gov

Table 2: Example Pharmacokinetic Parameters of Buparlisib (B177719) (NVP-BKM120) in Rats After Oral Administration

Dose (mg/kg) Cmax (µg/mL) AUC₀₋∞ (h·µg/mL)
10 1.19 ± 0.15 7.84 ± 0.98
20 1.92 ± 0.34 19.27 ± 2.84

Data adapted from a pharmacokinetic study of buparlisib in Wistar rats. symc.edu.cn Cmax refers to the maximum plasma concentration, and AUC₀₋∞ refers to the total drug exposure over time.

Metabolic Tracing and Flux Studies Through Isotopic Labeling

Isotopically labeled compounds are invaluable for tracing the metabolic fate of a molecule and understanding its impact on cellular metabolic pathways. nih.govnih.govosti.gov While NVP-BKM120-13C3 Hydrochloride is primarily used as an internal standard, the principle of isotopic labeling is central to metabolic studies. In such experiments, cells or organisms are exposed to a ¹³C-labeled nutrient, like ¹³C-glucose or ¹³C-amino acids. nih.govvanderbilt.edu The labeled carbon atoms are incorporated into various metabolites as they are processed through biochemical pathways.

By using mass spectrometry to track the incorporation of ¹³C into downstream metabolites, researchers can map active metabolic routes and quantify the flow, or flux, of molecules through these pathways. nih.govvanderbilt.eduebi.ac.uk This technique, known as metabolic flux analysis (MFA), can reveal how a drug like NVP-BKM120, which targets a key signaling pathway, alters cellular metabolism. vanderbilt.edu For example, inhibiting the PI3K pathway can affect glucose metabolism, and ¹³C tracing studies could precisely delineate these changes. nih.govnih.gov

Assessment of Compound Distribution and Tissue Penetration in Preclinical Models

Determining the extent to which a drug distributes into different tissues is crucial, especially for treating localized diseases like solid tumors. nih.govnih.gov The ability of NVP-BKM120 to cross the blood-brain barrier is of particular interest for its potential use in brain cancers like glioblastoma. elifesciences.orgamegroups.orgamegroups.cn

Quantitative tissue distribution studies rely on the accurate measurement of the drug in various organs. Using NVP-BKM120-13C3 Hydrochloride as an internal standard allows for the precise quantification of NVP-BKM120 in homogenates of different tissues, such as the brain, liver, lung, and tumor. nih.govnih.gov In one study, tumor-bearing mice were treated with NVP-BKM120, and at specific times, blood and tumor tissue were collected to analyze drug concentrations and pharmacodynamic effects. aacrjournals.org Another study confirmed the presence of Buparlisib in both plasma and cerebrospinal fluid, although the CSF concentration was below the in vitro EC50. nih.govtandfonline.com These precise measurements are fundamental to understanding if therapeutic concentrations are reached at the target site. nih.gov

Employment in Receptor Occupancy and Target Engagement Studies

Confirming that a drug binds to its intended target in a biological system is a critical step known as target engagement. nih.gov While direct receptor occupancy studies for NVP-BKM120-13C3 Hydrochloride are not widely documented, the principles are applicable. More commonly for PI3K inhibitors, target engagement is demonstrated by measuring the modulation of downstream biomarkers. amegroups.orgnih.gov

For NVP-BKM120, successful target engagement is shown by a decrease in the phosphorylation of Akt and its downstream effector, S6 kinase. aacrjournals.orgnih.govnih.gov Accurate quantification of NVP-BKM120 in the samples using its ¹³C-labeled counterpart is essential to correlate drug concentration with the degree of target inhibition. This provides evidence that the observed biological effect is a direct result of the drug binding to PI3K. aacrjournals.orgnih.gov Phase I trials of Buparlisib demonstrated target inhibition through the measurement of p-S6 and changes in glucose uptake. amegroups.org

Optimization of Experimental Protocols for Isotope-Labeled Compound Usage

The effective use of NVP-BKM120-13C3 Hydrochloride requires optimized experimental protocols. This includes the development of efficient sample preparation techniques, such as protein precipitation or solid-phase extraction, to ensure minimal matrix effects and high recovery of the analyte and the internal standard from complex biological samples. researchgate.netmdpi.com

Chromatographic conditions for LC-MS/MS must be optimized to achieve good separation from other molecules and a sharp peak shape for both the labeled and unlabeled compound, ensuring sensitivity and accuracy. researchgate.netsymc.edu.cn Furthermore, mass spectrometer parameters must be tuned for the specific fragmentation patterns of NVP-BKM120 to ensure selective and sensitive detection. nih.govresearchgate.net Protocols for generating stable isotope-labeled standards and their application in dilution mass spectrometry are well-established, providing a framework for the use of compounds like NVP-BKM120-13C3 Hydrochloride. lumiprobe.comnih.gov

Investigational Applications of Nvp Bkm120 in Preclinical Disease Models

Oncological Research Paradigms

Efficacy Assessments in Diverse Cancer Cell Lines (e.g., Glioblastoma, Multiple Myeloma, Breast Cancer)

The antitumor activity of NVP-BKM120 has been demonstrated across a wide array of cancer cell lines, where it has been shown to inhibit proliferation, induce apoptosis, and halt cell cycle progression. nih.govspandidos-publications.comnih.gov Its efficacy is often more pronounced in cell lines harboring specific genetic alterations, such as mutations in the PIK3CA gene. aacrjournals.org

Glioblastoma (GBM): In preclinical GBM models, NVP-BKM120 effectively inhibits glioma cell proliferation in a dose-dependent manner. nih.govnih.gov Studies using patient-derived GBM xenografts and established cell lines like U87 have shown that the compound induces apoptosis and reduces Akt phosphorylation. nih.govnih.gov In an intracranial U87 glioma model, NVP-BKM120 treatment significantly increased median survival. nih.gov Research has also indicated that the cellular response to NVP-BKM120 can differ based on the p53 status of the glioma cells; cells with wild-type p53 tend to undergo apoptosis, whereas those with mutant or deleted p53 may experience mitotic catastrophe. nih.gov

Multiple Myeloma: In multiple myeloma cells, NVP-BKM120 has been shown to induce apoptosis and cause an increase in the G1-phase of the cell cycle, with a corresponding decrease in the S-phase. selleckchem.com Preclinical research also found that the compound could upregulate SIRT1 expression, inhibit NF-κB activity, and arrest the cell cycle in the G2/M phase. nih.gov In a mouse model, treatment with NVP-BKM120 significantly inhibited tumor growth and prolonged the survival of myeloma-bearing mice. portico.org

Breast Cancer: NVP-BKM120 has shown significant activity in breast cancer cell lines, particularly those with HER2-positive status or mutations in PIK3CA. aacrjournals.orgspandidos-publications.comnih.gov The compound inhibits the PI3K/Akt signaling pathway in both bulk tumor cells and cancer stem-like cell populations. spandidos-publications.comnih.gov In HER2-positive breast cancer xenograft models resistant to trastuzumab, NVP-BKM120 has demonstrated the ability to restore sensitivity to the treatment. aacrjournals.org Furthermore, it has shown efficacy in inflammatory breast cancer (IBC) models, a particularly aggressive subtype. biorxiv.org

Cell Line TypeKey FindingsCitations
Glioblastoma (U87, P3) Dose-dependent growth inhibition and apoptosis; IC50 values of 1.17 µM (U87) and 0.84 µM (P3). nih.gov nih.gov
Glioblastoma (p53 status) Differential cell death mechanisms: apoptosis in p53 wild-type cells, mitotic catastrophe in p53 mutant/deleted cells. nih.gov nih.gov
Multiple Myeloma (ARP1, MM.1S, etc.) Induces apoptosis and G1-phase cell cycle arrest. selleckchem.com selleckchem.com
Breast Cancer (MCF-7, SK-BR-3, etc.) Inhibits growth and formation of stem-like cells; inhibits PI3K/Akt pathway. spandidos-publications.comnih.gov spandidos-publications.comnih.gov
Non-Small Cell Lung Cancer (NSCLC) Reduces levels of p-Akt and other downstream effectors of the PI3K/Akt/mTOR pathway. nih.gov nih.gov
Gastric Cancer (KRAS mutant) Anti-proliferative activity by decreasing mTOR downstream signaling. spandidos-publications.com spandidos-publications.com

Elucidation of Intrinsic and Acquired Resistance Mechanisms

A significant challenge with targeted therapies is the development of resistance. Research into NVP-BKM120 has identified several mechanisms that contribute to both intrinsic and acquired resistance.

One common mechanism involves the activation of compensatory signaling pathways. For instance, inhibition of the PI3K pathway by NVP-BKM120 can lead to the feedback activation of other survival pathways, such as the MAPK/ERK pathway or STAT3 signaling, particularly in cells with KRAS mutations. aacrjournals.orgspandidos-publications.com In prostate cancer models, overexpression of PIM kinases has been shown to confer resistance to NVP-BKM120, a resistance that can be overcome by co-inhibiting both PI3K and PIM kinases. aacrjournals.org

In some cases, resistance is not linked to the mutation status of key genes like PTEN. For example, in multiple myeloma, no significant correlation was found between the efficacy of NVP-BKM120 and the PTEN status of the cells. nih.gov Another identified off-target effect that may influence cellular response is the compound's ability to interfere with microtubule polymerization at higher concentrations. akkarilab.comnih.gov

Synergy and Combination Studies with Other Molecularly Targeted Agents In Vitro and in Xenograft Models

To enhance efficacy and overcome resistance, NVP-BKM120 has been extensively studied in combination with other therapeutic agents in both cell culture (in vitro) and animal (xenograft) models. These studies have frequently demonstrated synergistic effects.

With mTOR Inhibitors: Combining NVP-BKM120 with mTOR inhibitors like RAD001 (Everolimus) has shown synergistic growth inhibition in lung cancer and breast cancer models. nih.govspandidos-publications.comnih.gov This combination is rational because mTOR inhibition can sometimes lead to a feedback activation of Akt, which can be abrogated by the co-administration of a PI3K inhibitor like NVP-BKM120. nih.govspandidos-publications.com

With HER2 Inhibitors: In HER2-positive breast cancer, combining NVP-BKM120 with the HER2-targeted antibody Trastuzumab results in synergistic cell growth inhibition and overcomes trastuzumab resistance. aacrjournals.orgspandidos-publications.comnih.gov

With PARP Inhibitors: Synergistic effects have been observed when combining NVP-BKM120 with PARP inhibitors like Olaparib, particularly in breast and ovarian cancer models. nih.govspandidos-publications.com This is based on preclinical findings that PI3K inhibition can impact DNA damage repair pathways. spandidos-publications.com

With MEK Inhibitors: In pediatric sarcoma cell lines harboring MAPK pathway mutations (e.g., RAS or RAF mutations), combining NVP-BKM120 with the MEK inhibitor Trametinib resulted in synergy. nih.gov

With Other Agents: Synergy has also been reported with STAT3 inhibitors in KRAS-mutant gastric cancer spandidos-publications.com, with the Wnt pathway inhibitor WNT974 in triple-negative breast cancer nih.gov, and with the EGFR inhibitor Cetuximab in head and neck squamous cell carcinoma. sci-hub.se

Combination PartnerCancer ModelOutcomeCitations
RAD001 (Everolimus) NSCLC, Breast CancerSynergistic growth inhibition in vitro and in vivo. nih.govspandidos-publications.comnih.gov nih.govspandidos-publications.comnih.gov
Trastuzumab HER2+ Breast CancerSynergistic inhibition of cell growth and stem cell formation. spandidos-publications.comnih.gov spandidos-publications.comnih.gov
Olaparib (PARP Inhibitor) Breast, Ovarian CancerSynergistic activity in vitro and in vivo. spandidos-publications.com spandidos-publications.com
Trametinib (MEK Inhibitor) Pediatric Sarcoma (RAS/RAF mutant)Synergistic cytotoxicity. nih.gov nih.gov
AG490 (STAT3 Inhibitor) Gastric Cancer (KRAS mutant)Synergistic induction of apoptosis. spandidos-publications.com spandidos-publications.com
Cetuximab (EGFR Inhibitor) Head and Neck CancerSignificant tumor inhibition in PDX models. sci-hub.se sci-hub.se
Alisertib (Aurora A Kinase Inhibitor) Inflammatory Breast CancerSynergistic reduction in cell viability and tumor growth. biorxiv.org biorxiv.org

Modulation of Tumor Microenvironment Components and Cellular Interactions

The tumor microenvironment (TME) plays a crucial role in cancer progression, survival, and drug resistance. NVP-BKM120 has been shown to modulate several aspects of the TME.

In chronic lymphocytic leukemia (CLL), NVP-BKM120 can overcome the protective effects conferred by stromal cells. nih.govscimarina.com It inhibits the secretion of chemokines and disrupts cell migration and actin polymerization in response to signals like CXCL12, thereby interfering with the interaction between cancer cells and the supportive stromal environment. nih.govscimarina.com

Similarly, in follicular lymphoma, NVP-BKM120 blocks the constitutive activation of the PI3K/AKT pathway that is driven by survival signals from the microenvironment. aacrjournals.org It interferes with tumor cell-microenvironment interactions by blocking migration induced by CXCL12 and reducing the secretion of several cytokines. aacrjournals.org Studies in mantle cell lymphoma (MCL) have also shown that PI3K inhibition can affect the migratory and invasive properties of cancer cells, although a dual PI3K/mTOR inhibitor was found to be more potent in this context. oncotarget.com Furthermore, NVP-BKM120 has been noted to affect endothelial function and angiogenesis, processes vital for tumor growth. nih.gov

Non-Oncological Research Contexts

While the overwhelming majority of preclinical research on NVP-BKM120-13C3 Hydrochloride and its non-labeled form has been in oncology, the central role of the PI3K pathway in cellular function suggests potential relevance in other contexts. Dysregulation of PI3K signaling is implicated in various non-malignant conditions, including inflammatory and metabolic disorders. However, based on the available literature, dedicated preclinical studies of NVP-BKM120 in non-oncological disease models are not extensively reported. The research focus has remained squarely on its anticancer properties and the cellular and molecular mechanisms underlying its effects in tumor models.

Theoretical and Conceptual Contributions of Nvp Bkm120 Research

Advancements in Understanding PI3K Pathway Dysregulation in Pathological States

Research involving NVP-BKM120 has been instrumental in dissecting the complexities of the PI3K pathway, a critical signaling cascade that governs essential cellular functions and is frequently hyperactivated in human cancers. nih.govnih.govelsevierpure.com The development of targeted therapies against this pathway has been a major focus in translational cancer research. nih.gov

NVP-BKM120 inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and has shown efficacy in preclinical models of various cancers, including glioma and breast cancer. nih.govnih.govmedchemexpress.com Studies using this inhibitor have confirmed that dysregulation of the PI3K/AKT/mTOR pathway is a key driver of tumorigenesis. frontiersin.orgmdpi.com For instance, in glioma cells, NVP-BKM120 was shown to inhibit PI3K-mediated signaling by blocking the phosphorylation of Akt and the downstream effector S6. nih.gov This inhibition leads to different forms of cell death depending on the p53 status of the glioma cells, with p53 wild-type cells undergoing apoptosis and p53-mutant/deleted cells undergoing mitotic catastrophe. nih.gov

Furthermore, research with NVP-BKM120 has highlighted the prevalence and significance of PI3K pathway alterations, such as activating mutations in the PIK3CA gene and loss of the tumor suppressor PTEN, in driving cancer cell proliferation and survival. nih.govfrontiersin.orgnih.gov The compound has demonstrated preferential inhibition of tumor cells harboring PIK3CA mutations. nih.govaacrjournals.org

Insights into the Molecular Determinants of Drug Responsiveness and Adaptive Resistance

While PI3K inhibitors like NVP-BKM120 have shown promise, the development of drug resistance remains a significant clinical challenge. Research on NVP-BKM120 has provided crucial insights into the molecular mechanisms that determine both initial sensitivity and the emergence of adaptive resistance.

One of the key findings is that the genetic status of the PI3K pathway, such as the presence of PIK3CA mutations, can influence the sensitivity of cancer cells to NVP-BKM120. nih.govaacrjournals.org However, sensitivity is not solely dictated by these mutations. core.ac.uk For example, in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cell lines, the sensitivity to NVP-BKM120 was not directly associated with PIK3CA mutation status. core.ac.uk

A significant contribution of NVP-BKM120 research has been the elucidation of adaptive resistance mechanisms. A common theme is the activation of alternative signaling pathways that bypass the PI3K blockade. For example, in HNSCC, treatment with NVP-BKM120 can lead to the upregulation of interleukin-6 (IL-6), which in turn activates the ERK and STAT3 signaling pathways, leading to adaptive resistance. nih.govelsevierpure.com Blockade of this IL-6 autocrine signaling was found to enhance sensitivity to NVP-BKM120. nih.govelsevierpure.com

Another well-documented resistance mechanism involves the feedback activation of receptor tyrosine kinases (RTKs). nih.gov Inhibition of the PI3K/AKT pathway can lead to the nuclear localization of FOXO transcription factors, which upregulate the expression of RTKs like HER2 and HER3, thereby reactivating both the MAPK and PI3K signaling pathways. nih.gov This understanding has provided a strong rationale for combination therapies. For instance, combining NVP-BKM120 with MEK inhibitors has shown synergistic effects in KRAS-mutant cancer cells. nih.govaacrjournals.org

The table below summarizes key research findings on adaptive resistance to NVP-BKM120.

Cancer TypeResistance MechanismProposed Combination Strategy
Head and Neck Squamous Cell Carcinoma (HNSCC)Upregulation of IL-6 and subsequent activation of ERK and STAT3 pathways. nih.govelsevierpure.comCombination with MEK inhibitors (e.g., Trametinib) or IL-6R neutralizing antibodies (e.g., Tocilizumab). nih.govelsevierpure.com
Breast Cancer (HER2-positive)Feedback activation of the PI3K/AKT/mTOR pathway. frontiersin.orgCombination with HER2-targeted therapies (e.g., Trastuzumab). frontiersin.orgaacrjournals.org
KRAS-mutant CancersActivation of the ERK pathway. nih.govaacrjournals.orgCombination with MEK inhibitors. nih.govaacrjournals.org

Role in the Development of Preclinical Biomarker Discovery and Validation Strategies

The development of NVP-BKM120 has been closely intertwined with the search for pharmacodynamic (PD) and predictive biomarkers to guide its clinical application. nih.gov PD biomarkers are crucial for confirming target engagement and determining the optimal biological dose, while predictive biomarkers help identify patient populations most likely to respond to treatment.

A key PD biomarker for NVP-BKM120 is the phosphorylation level of Akt (p-Akt), a direct downstream target of PI3K. nih.govnih.govaacrjournals.org Numerous preclinical studies have demonstrated that NVP-BKM120 treatment leads to a dose-dependent decrease in p-Akt levels in tumor cells and xenograft models. nih.govnih.govaacrjournals.org The phosphorylation status of downstream effectors like S6 ribosomal protein has also been used as a surrogate biomarker of PI3K pathway inhibition. nih.govnih.gov

In terms of predictive biomarkers, the mutational status of PIK3CA has been extensively investigated. nih.govaacrjournals.orgwjgnet.com In large-scale cell line screenings, NVP-BKM120 showed preferential activity in cell lines with PIK3CA mutations compared to those with wild-type PIK3CA or mutations in KRAS or PTEN. nih.govaacrjournals.orgresearchgate.net This has provided a strong rationale for patient selection in clinical trials. However, it is also recognized that PIK3CA mutations alone are not a perfect predictor of response, and other factors, such as co-occurring mutations (e.g., in KRAS), can confer resistance. nih.govaacrjournals.org

The use of patient-derived xenograft (PDX) models has been a valuable strategy for biomarker discovery and for testing combination therapies in a setting that more closely mimics human tumors. nih.govelsevierpure.comsci-hub.se Mouse-human co-clinical trials, where patients and corresponding PDX models are treated in parallel, have provided a powerful platform to understand resistance mechanisms and to develop and validate new treatment strategies, such as the combination of NVP-BKM120 with cetuximab in HNSCC. sci-hub.se

Conceptual Impact on the Design and Evaluation of Next-Generation Kinase Inhibitors

The journey of NVP-BKM120 from a laboratory compound to a clinical candidate has had a significant conceptual impact on the design and evaluation of subsequent kinase inhibitors.

One of the key lessons learned is the importance of a detailed understanding of the target and its signaling network. The discovery of NVP-BKM120 was part of an effort to identify PI3K inhibitors with a different selectivity profile from earlier dual PI3K/mTOR inhibitors like NVP-BEZ235. nih.govaacrjournals.org NVP-BKM120 is a pan-class I PI3K inhibitor with high selectivity against other protein kinases, including mTOR. nih.govaacrjournals.org This specificity allows for a more precise dissection of the role of the PI3K pathway.

The challenges encountered with NVP-BKM120, particularly the emergence of adaptive resistance, have underscored the need for rational combination therapies. The insights gained into resistance mechanisms, such as the activation of parallel signaling pathways, have directly informed the design of clinical trials evaluating NVP-BKM120 in combination with inhibitors of other pathways, such as MEK and HER2 inhibitors. nih.govfrontiersin.orgaacrjournals.org

Furthermore, the off-target effects of NVP-BKM120 observed at higher concentrations, such as the inhibition of tubulin polymerization leading to mitotic arrest, have highlighted the critical importance of careful dose-range selection in preclinical and clinical studies. aacrjournals.org This ensures that the observed antitumor activity can be correctly attributed to the intended on-target inhibition of PI3K. aacrjournals.org This has led to a greater emphasis on thorough preclinical characterization of the selectivity and potential off-target activities of new kinase inhibitors.

The development of NVP-BKM120 also spurred the creation of isoform-specific PI3K inhibitors. While pan-PI3K inhibitors like NVP-BKM120 are effective, the theory is that isoform-specific inhibitors might offer an improved therapeutic window by reducing toxicities associated with inhibiting all class I isoforms. oncotarget.com

Future Directions and Emerging Research Trajectories for Nvp Bkm 120 13c3 Hydrochloride

Integration with Advanced Omics Technologies for Systems-Level Understanding

The future of research with NVP-BKM120-13C3 Hydrochloride will heavily rely on its integration with advanced omics technologies to gain a systems-level understanding of its effects. The use of this stable isotope-labeled compound in metabolomics studies, particularly through techniques like dynamic stable-isotope labeling, can provide unprecedented insights into the metabolic reprogramming induced by PI3K inhibition. mit.edu By tracing the metabolic fate of the 13C-labeled backbone, researchers can quantify metabolic fluxes and identify key nodes in metabolic pathways that are altered upon treatment. This approach is crucial for understanding how cancer cells adapt their metabolism to survive and proliferate and how PI3K inhibition impacts these processes. mit.edu

Furthermore, combining metabolomic data with proteomic, transcriptomic, and genomic analyses will offer a holistic view of the cellular response to NVP-BKM120. For instance, multi-omics approaches can help elucidate the complex interplay between signaling pathways, gene expression, and metabolic states, which is critical for identifying biomarkers of response and resistance. lgcstandards.com This integrated strategy will be instrumental in developing more effective combination therapies and personalizing treatment regimens for patients. lgcstandards.com

Application in Novel In Vitro and Organoid Modeling Systems

The application of NVP-BKM120-13C3 Hydrochloride in advanced in vitro models, such as 3D cell cultures and patient-derived organoids, represents a significant leap forward in preclinical research. These models more accurately recapitulate the complex microenvironment and heterogeneity of human tumors compared to traditional 2D cell cultures. medchemexpress.com The use of NVP-BKM120 in these systems allows for the investigation of drug efficacy and resistance mechanisms in a more clinically relevant context. nih.gov

For example, studies using organoid models can assess how NVP-BKM120 affects tumor growth, cell death, and the cancer stem cell (CSC) population. nih.gov Research has already indicated that Buparlisib (B177719) can effectively eliminate CSC subpopulations in breast cancer models. nih.gov Utilizing the 13C-labeled version in these sophisticated models will enable precise tracking of the compound's distribution and metabolic impact within the complex 3D structure, providing valuable data for optimizing therapeutic strategies.

Exploration of Epigenetic and Transcriptional Reprogramming Mechanisms

A key area of future investigation is the exploration of how NVP-BKM120-13C3 Hydrochloride influences epigenetic and transcriptional landscapes in cancer cells. The PI3K/AKT pathway is known to interact with various epigenetic modifiers and transcription factors that regulate gene expression programs critical for cancer cell survival and proliferation. nih.gov

By inhibiting this pathway, NVP-BKM120 can induce significant changes in the epigenome and transcriptome. For instance, it has been shown to block PI3K/AKT signaling and NF-κB expression, leading to changes in the expression of apoptosis-related genes. nih.gov Future studies using techniques like ChIP-sequencing and RNA-sequencing in conjunction with the 13C-labeled compound will allow for a detailed mapping of the epigenetic marks and transcriptional changes induced by PI3K inhibition. This will help to uncover novel mechanisms of action and potential resistance pathways, such as the stabilization of insulin (B600854) receptor substrate-1 and subsequent increases in p-AKT or p-STAT3 in certain genetic contexts. nih.gov Understanding these reprogramming events is crucial for developing strategies to overcome resistance. lgcstandards.com

Potential for Development of Advanced Radiotracer or Imaging Probes

The stable isotope label in NVP-BKM120-13C3 Hydrochloride provides a foundation for the development of advanced imaging probes. While the 13C label itself is not directly used for in vivo imaging techniques like Positron Emission Tomography (PET), the core structure of Buparlisib has been recognized for its ability to penetrate the blood-brain barrier. caymanchem.comresearchgate.net This characteristic is highly significant for developing radiolabeled versions of the molecule for brain imaging.

Future research could focus on synthesizing derivatives of NVP-BKM120 labeled with positron-emitting radionuclides (e.g., 11C or 18F) to create PET tracers. Such tracers would enable non-invasive, real-time visualization and quantification of PI3K target engagement and pathway modulation in preclinical models and potentially in human subjects. researchgate.net This would be invaluable for assessing drug delivery to tumors, optimizing dosing schedules, and monitoring therapeutic response, particularly for brain cancers like glioblastoma. mit.edunih.gov

Facilitation of Target Deconvolution for Complex Biological Phenomena

NVP-BKM120-13C3 Hydrochloride is an ideal tool for target deconvolution and validating the role of PI3K in complex biological processes. As a selective pan-class I PI3K inhibitor, its mechanism of action is well-defined, primarily targeting the p110α, β, δ, and γ isoforms. nih.govmedchemexpress.com The 13C label allows for precise quantification in complex biological samples, which is essential for correlating target engagement with downstream cellular effects.

In studies of complex phenomena such as drug resistance or the tumor microenvironment's influence, this labeled compound can help to definitively link the inhibition of PI3K to observed phenotypic changes. nih.gov For example, research has shown that Buparlisib can overcome resistance signals from the microenvironment in chronic lymphocytic leukemia by regulating the Akt/FoxO3a/Bim axis. nih.gov By using the isotopically labeled compound, researchers can more accurately trace the compound's journey and confirm that the observed effects are a direct result of its interaction with the PI3K pathway, thereby facilitating the deconvolution of complex signaling networks. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying NVP-BKM 120-13C3 Hydrochloride in pharmaceutical formulations?

A reverse-phase HPLC method, similar to the protocol for clonidine hydrochloride, can be adapted using a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate and UV detection at 207 nm. Validation parameters (linearity, accuracy, precision) should follow ICH guidelines, with calibration curves spanning 1–10 μg/mL and recovery rates >99% (RSD <2%) .

Q. How should researchers ensure the stability of this compound during storage?

Store the compound sealed in dry conditions at room temperature, as indicated by its physicochemical profile. Stability studies should include accelerated degradation tests (e.g., thermal, photolytic, and hydrolytic stress) monitored via HPLC to identify degradation products and establish shelf-life .

Q. What are the critical physicochemical properties of this compound for preclinical studies?

Key properties include molecular weight (446.85 g/mol), molecular formula (C₁₈H₂₂ClF₃N₆O₂), and solubility in solvents like methanol or phosphate buffer. These parameters inform formulation design, such as instantly dissolving buccal films, which require factorial experimental designs to optimize variables like polymer concentration and disintegrant ratios .

Advanced Research Questions

Q. How can researchers address contradictions in efficacy data for this compound across cancer cell lines?

Discrepancies may arise from genetic heterogeneity, such as PIK3CA mutations or PTEN loss. Prioritize cell lines with well-characterized PI3K pathway alterations and use orthogonal assays (e.g., Western blotting for AKT phosphorylation) to correlate drug response with molecular biomarkers. Data normalization using reference standards and rigorous statistical analysis (e.g., ANOVA) are critical .

Q. What experimental design strategies optimize pharmacokinetic (PK) studies for this compound?

Employ a 3² full factorial design to evaluate variables like dose, formulation type, and administration route. For buccal films, independent variables (e.g., polymer ratio) and dependent responses (e.g., dissolution rate, bioavailability) should be modeled using response surface methodology. Calibrate equipment (e.g., HPLC) and validate methods per FDA guidelines to ensure reproducibility .

Q. How can researchers mitigate off-target effects of this compound in in vivo models?

Use isoform-specific PI3K inhibitors as controls to differentiate on-target vs. off-target effects. Incorporate toxicity endpoints (e.g., liver enzyme levels, histopathology) in study protocols. Data analysis tools should enable cross-referencing of PK/PD data with adverse event databases, aligning with NEMSIS standards for traceability .

Q. What strategies enhance the translational relevance of preclinical data for this compound?

Integrate multi-omics data (genomic, proteomic) to identify predictive biomarkers of response. For example, tumors with PIK3CA mutations may show heightened sensitivity. Use patient-derived xenografts (PDXs) to mimic clinical heterogeneity and validate findings in phase 0 trials with pharmacodynamic endpoints .

Methodological & Ethical Considerations

Q. How should researchers document and replicate experimental protocols for regulatory compliance?

Follow journal guidelines (e.g., Journal of Pharmaceutical Analysis) for detailed method sections, including equipment calibration, environmental conditions (temperature, humidity), and acceptance criteria for variability. Upload raw data (e.g., chromatograms, spectra) as supplementary materials and cite primary sources to avoid plagiarism .

Q. What frameworks support interdisciplinary collaboration in studying this compound?

Adopt a milestone-driven approach, assigning tasks like synthesis (chemists), efficacy testing (biologists), and data analysis (statisticians). Use collaborative platforms with version control for shared documents and ensure compliance with ethical standards (e.g., animal welfare protocols, human tissue use) .

Data Analysis & Reporting

Q. How can researchers handle missing or conflicting data in dose-response studies?

Apply imputation techniques (e.g., multiple imputation by chained equations) for missing data. For contradictions, perform sensitivity analyses or Bayesian hierarchical modeling to assess robustness. Use tools that allow mathematical operations (sum, mean, product) on NEMSIS-defined fields to standardize comparisons .

Q. What statistical methods are appropriate for analyzing synergy between this compound and other therapies?

Use the Chou-Talalay combination index (CI) method, where CI <1 indicates synergy. Validate results with Bliss independence models and report 95% confidence intervals. Ensure raw data (e.g., cell viability counts) are archived for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.